molecular formula C10H11O2- B1260699 4-Phenylbutyrate

4-Phenylbutyrate

Cat. No.: B1260699
M. Wt: 163.19 g/mol
InChI Key: OBKXEAXTFZPCHS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenylbutyrate is a carboxylic acid anion obtained by the removal of proton from the carboxy group of 4-phenylbutyric acid. It is a conjugate base of a 4-phenylbutyric acid.

Scientific Research Applications

Neurological Disorders

Cerebral Ischemia
Research indicates that 4-PBA can protect against cerebral ischemic injury by inhibiting ER stress-mediated apoptosis and inflammation. In animal models, pre-treatment with 4-PBA reduced infarction volume and improved neurological outcomes following hypoxia-ischemia .

Epilepsy
A pilot clinical trial demonstrated that 4-PBA significantly reduced seizure frequency in children with pathogenic mutations in STXBP1 and SLC6A1 genes. The study reported improvements in EEG findings and quality of life metrics among participants treated with 4-PBA .

Alzheimer's Disease
In a mouse model of Alzheimer's disease, administration of 4-PBA reversed cognitive deficits and reduced tau phosphorylation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Metabolic Disorders

Urea Cycle Disorders
4-PBA is primarily used as an ammonia scavenger in patients with urea cycle disorders, effectively lowering ammonia levels in the blood and preventing hyperammonemia-related complications.

Pyruvate Dehydrogenase Complex Deficiency
Studies have shown that 4-PBA enhances the activity of the pyruvate dehydrogenase complex by inhibiting its negative regulator, thereby improving metabolic function in affected individuals .

Cancer Research

Some studies indicate that 4-PBA may inhibit cancer cell growth through its effects on ER stress pathways. By modulating histone acetylation and gene expression, it may enhance the efficacy of existing chemotherapy agents .

Case Studies

Study Condition Findings Reference
Study on cerebral ischemiaCerebral ischemiaReduced infarction volume and improved neurological outcomes
Pilot trial on epilepsySTXBP1/SLC6A1 mutationsSignificant reduction in seizure frequency and improved EEG findings
Alzheimer's disease modelAlzheimer's diseaseReversed cognitive deficits; reduced tau phosphorylation
Pyruvate dehydrogenase deficiencyMetabolic disorderEnhanced enzyme activity; improved metabolic function

Properties

Molecular Formula

C10H11O2-

Molecular Weight

163.19 g/mol

IUPAC Name

4-phenylbutanoate

InChI

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/p-1

InChI Key

OBKXEAXTFZPCHS-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CCCC(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)[O-]

Synonyms

4-phenylbutyrate
4-phenylbutyric acid
4-phenylbutyric acid, calcium salt
4-phenylbutyric acid, sodium salt
Ammonaps
Buphenyl
sodium 4-phenylbutanoate
sodium 4-phenylbutyrate
sodium phenylbutyrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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